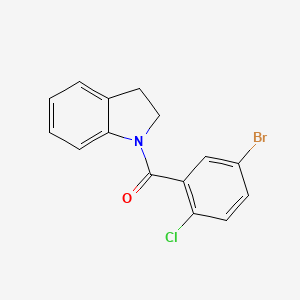![molecular formula C18H16NOP B5719926 4-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5719926.png)
4-[(diphenylphosphoryl)methyl]pyridine
Übersicht
Beschreibung
4-[(diphenylphosphoryl)methyl]pyridine, also known as DPPM, is an organic compound that belongs to the family of pyridine derivatives. It is a white to light yellow powder that is widely used in scientific research due to its unique properties. DPPM is a versatile reagent that can be used in a variety of chemical reactions, and its use has led to significant advances in the field of organic synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity Studies
- A study by Ouizem et al. (2014) discusses the efficient synthesis of precursor molecules related to 4-[(diphenylphosphoryl)methyl]pyridine, along with their transformation into dissymmetric ligands. These ligands were examined for their reactivity and complexation reactions with lanthanide(III) ions, suggesting potential in the development of improved solvent extraction reagents (Ouizem et al., 2014).
F-Element Ligation Properties
- Another study by Ouizem et al. (2014) focuses on the synthesis and ligation properties of NCMPO-decorated pyridine N-oxide platforms, where 4-[(diphenylphosphoryl)methyl]pyridine is a key component. The study explores the binding of these compounds with lanthanide complexes, providing insight into potential applications in coordination chemistry and material science (Ouizem et al., 2014).
β-(diphenylphosphoryl)pyrroles Formation
- Research by Bogachenkov et al. (2013) presents an unexpected formation of β-(diphenylphosphoryl)pyrroles, instead of the anticipated regioisomers, from reactions involving derivatives of 4-[(diphenylphosphoryl)methyl]pyridine. This finding highlights the compound's role in facilitating unique chemical transformations, potentially useful in synthetic organic chemistry (Bogachenkov et al., 2013).
Application in Novel Soluble and Thermally Stable Polyimides
- A 2020 study by Chen et al. discusses the use of a derivative of 4-[(diphenylphosphoryl)methyl]pyridine in synthesizing novel aromatic polyimides. These polyimides exhibited exceptional thermal stability and flame retardancy, suggesting applications in materials science for high-performance polymers (Chen et al., 2020).
Binding Studies with Iron–Sulfur Enzymes
- In a study by Span et al. (2014), the binding modes of pyridine derivatives, including 4-[(diphenylphosphoryl)methyl]pyridine, with the iron–sulfur enzyme IspH were investigated. This research provides valuable insights into enzyme-inhibitor interactions, potentially relevant in drug discovery and enzymology (Span et al., 2014).
Chelating Properties with f-Element Ions
- A 1993 study by Rapko et al. explored the chelating properties of 2-((diphenylphosphino)methyl)pyridine N,P-dioxide and its derivatives toward various f-element ions. The findings suggest applications in the field of coordination chemistry and potentially in nuclear waste management (Rapko et al., 1993).
Eigenschaften
IUPAC Name |
4-(diphenylphosphorylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NOP/c20-21(17-7-3-1-4-8-17,18-9-5-2-6-10-18)15-16-11-13-19-14-12-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCMUVACWGXMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Diphenylphosphoryl)methyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5719845.png)
![N-(2-methylbenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5719851.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B5719856.png)

![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)


![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)


![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5719942.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5719954.png)